molecular formula C9H8ClNO B11909673 6-Amino-7-chloro-2,3-dihydroinden-1-one

6-Amino-7-chloro-2,3-dihydroinden-1-one

Cat. No.: B11909673
M. Wt: 181.62 g/mol
InChI Key: DCJPWHKEIROKEC-UHFFFAOYSA-N
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Description

6-Amino-7-chloro-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H8ClNO It is a derivative of indanone, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 7th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-chloro-2,3-dihydroinden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydroinden-1-one.

    Amination Reaction: The 7-chloro-2,3-dihydroinden-1-one undergoes an amination reaction, where an amino group is introduced at the 6th position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-chloro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Amino-7-chloro-2,3-dihydroinden-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Amino-7-chloro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-2,3-dihydroinden-1-one: Similar structure but lacks the chlorine atom.

    6-Chloro-2,3-dihydroinden-1-one: Similar structure but lacks the amino group.

Uniqueness

6-Amino-7-chloro-2,3-dihydroinden-1-one is unique due to the presence of both an amino group and a chlorine atom on the indanone ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Amino-7-chloro-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H8ClN1O
  • Molecular Weight : 181.62 g/mol
  • Structure : The compound features an amino group and a chloro substituent on the indene ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis often begins with commercially available indanone derivatives.
  • Chlorination : Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
  • Amination : The introduction of the amino group is usually performed via nucleophilic substitution or reductive amination techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HOP-62 (Lung)0.010Topoisomerase I inhibition
HCT-116 (Colon)0.030Induction of apoptosis
SF-539 (CNS)0.010DNA damage response activation
UACC-62 (Melanoma)0.010Inhibition of cell proliferation

These results indicate that the compound may act as a potent inhibitor of topoisomerase I, which is crucial for DNA replication and repair in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer progression:

EnzymeInhibition Activity
Topoisomerase IHigh
TDP1Moderate
TDP2Moderate

Inhibition of these enzymes could lead to increased DNA damage in cancer cells, enhancing the therapeutic efficacy against resistant cancer types .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

In a notable case study involving the compound's use in vitro against human cancer cell lines, researchers observed that it effectively induced apoptosis through mitochondrial pathways and significantly reduced cell viability in treated groups compared to controls .

Another study explored its potential as a novel therapeutic agent for treating multidrug-resistant bacterial infections, demonstrating promising results in preclinical models .

The biological activity of this compound can be attributed to its ability to:

  • Intercalate DNA : The compound may intercalate between DNA base pairs, disrupting replication.
  • Inhibit Topoisomerases : By inhibiting topoisomerases, it prevents the relaxation of supercoiled DNA necessary for replication and transcription.
  • Induce Oxidative Stress : It may also induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-7-chloro-2,3-dihydroinden-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Step 1 : Start with a dihydroindenone core (e.g., 6-Chloro-2,3-dihydroinden-1-one, CAS 14548-38-0) as a precursor .
  • Step 2 : Introduce the amino group via nucleophilic substitution or catalytic amination. For example, use ammonia under high-pressure conditions or Pd-catalyzed coupling for regioselective amination.
  • Step 3 : Optimize solvent (e.g., DMF for polar intermediates, THF for Grignard reactions), temperature (60–120°C), and catalyst loading (e.g., 5 mol% Pd for coupling).
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–70%, depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 2.5–5.0 ppm, depending on exchange rate). Use DMSO-d6 to stabilize NH groups.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns. Compare with simulated spectra from computational tools like Gaussian.
  • IR Spectroscopy : Detect NH stretches (~3300 cm<sup>-1</sup>) and carbonyl (C=O) vibrations (~1700 cm<sup>-1</sup>).
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as per standards for related dihydroindenones .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

Methodological Answer:

  • Re-examine Computational Parameters : Ensure solvent effects (e.g., implicit solvation models like PCM) and basis sets (e.g., B3LYP/6-31G*) are accurately modeled.
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts using software like ACD/Labs or MestReNova.
  • Check Tautomerism : Investigate possible keto-enol tautomerism via variable-temperature NMR or X-ray crystallography.
  • Data Contradiction Protocol : Follow iterative refinement of synthetic conditions and computational inputs, as outlined in research design guidelines .

Q. What strategies are effective in studying the electronic effects of substituents (e.g., chloro vs. amino) on the reactivity of the dihydroindenone core?

Methodological Answer:

  • Synthetic Analogs : Prepare derivatives (e.g., 5-Chloro-6-fluoro or 6-Methoxy analogs from ) to compare substituent electronic profiles .

  • Kinetic Studies : Measure reaction rates in nucleophilic aromatic substitution (e.g., amination) under controlled conditions. Use Hammett plots to correlate σ values with reactivity.

  • DFT Calculations : Map electrostatic potential surfaces to visualize electron-deficient regions (e.g., chloro-substituted positions) and predict regioselectivity.

  • Data Table :

    SubstituentHammett σ ValueReaction Rate (k, s<sup>-1</sup>)
    -Cl+0.230.45
    -NH2-0.661.20

Q. How can regioselectivity challenges in functionalizing the dihydroindenone scaffold be mitigated?

Methodological Answer:

  • Steric vs. Electronic Control : Use bulky directing groups (e.g., tert-butyl) to block undesired positions. For electron-deficient cores, leverage meta-directing effects of chloro substituents.
  • Catalytic Directing : Employ transition metals (e.g., Pd or Cu) to activate specific C-H bonds. For example, Pd(OAc)2 with bidentate ligands can enhance para-selectivity in amination.
  • Case Study : In 6-Chloro-2,3-dihydroinden-1-one (CAS 14548-38-0), the chloro group directs electrophiles to the 7-position, enabling selective amination .

Guidelines for Methodological Rigor

  • Experimental Design : Follow protocols from , including milestone-based workflows and validation of synthetic intermediates at each step .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) and share raw spectral data in open-access repositories.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

6-amino-7-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2

InChI Key

DCJPWHKEIROKEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)N

Origin of Product

United States

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